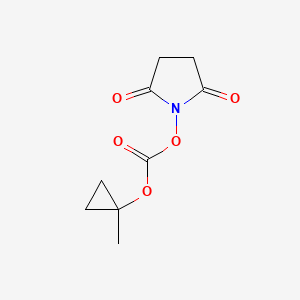
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a carbonate ester linked to a pyrrolidinone ring. It is used in various chemical and biological applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate typically involves the reaction of 1-methylcyclopropyl chloroformate with 2,5-dioxopyrrolidin-1-ylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, solvents such as dichloromethane, and bases like triethylamine.
Hydrolysis: Water or aqueous acids, typically at room temperature.
Major Products
Substitution Reactions: Products include substituted carbamates or carbonates.
Hydrolysis: Products include 2,5-dioxopyrrolidin-1-ylamine and 1-methylcyclopropanol.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the protection of amino groups and the formation of carbamates.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. This reactivity is utilized in various chemical transformations and modifications .
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Similar structure but with two pyrrolidinone rings.
N-Hydroxysuccinimide esters: Similar reactivity and applications in bioconjugation and protein modification.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate |
InChI |
InChI=1S/C9H11NO5/c1-9(4-5-9)14-8(13)15-10-6(11)2-3-7(10)12/h2-5H2,1H3 |
InChI Key |
NECDNOYQKBVSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














